molecular formula C7H6Br2N4 B13723733 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13723733
M. Wt: 305.96 g/mol
InChI Key: IQQCZNXZGDWSSF-UHFFFAOYSA-N
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Description

2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a halogenated triazolopyridine derivative characterized by a bicyclic scaffold comprising a triazole fused to a pyridine ring. The compound features an amino group at position 2, bromine atoms at positions 6 and 8, and a methyl group at position 5.

The bromine substituents likely increase lipophilicity, improving membrane permeability and target binding, while the amino group may facilitate hydrogen bonding in biological systems.

Properties

Molecular Formula

C7H6Br2N4

Molecular Weight

305.96 g/mol

IUPAC Name

6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H6Br2N4/c1-3-4(8)2-13-6(5(3)9)11-7(10)12-13/h2H,1H3,(H2,10,12)

InChI Key

IQQCZNXZGDWSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2C=C1Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles under suitable conditions.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For instance, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imine derivatives.

Scientific Research Applications

2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . The compound binds to the receptor, altering its conformation and inhibiting its activity, which can modulate immune functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 2-amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine with key analogs:

Compound Substituents Key Properties/Activities References
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Carboxamide at C6, amino at C2 Antiproliferative activity (IC₅₀: 1–10 µM)
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Bromo at C8, methyl at C2 Industrial intermediate; safety data available
5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Bromophenyl, methyl, hydroxyl Antifungal activity (MIC: 8–32 µg/mL)
1,2,4-Triazolo[1,5-a]pyridine diphenyl sulfide derivatives Diphenyl sulfide moieties Antimicrobial (Gram-positive bacteria: MIC 2–8 µg/mL)

Physicochemical Properties

  • Stability : Bromine substituents may enhance resistance to metabolic degradation, as seen in 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, which is stable under ambient conditions .

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